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Compound of Interest

Compound Name: (-)-Anaferine

Cat. No.: B094544 Get Quote

This guide provides a detailed spectroscopic comparison of (-)-Anaferine and its

diastereomers, offering valuable data for researchers, scientists, and professionals in drug

development. (-)-Anaferine is a C2-symmetrical bis-piperidine alkaloid, which exists as two

enantiomers, (-)-anaferine (R,R) and (+)-anaferine (S,S), along with a meso-form.[1] The

differentiation of these stereoisomers is critical for understanding their chemical properties and

biological activities. This document summarizes key spectroscopic data and outlines the

experimental protocols used for their characterization.

Data Presentation: Spectroscopic Properties
The spectroscopic data for (-)-Anaferine are presented below. While specific experimental data

for the (+)-enantiomer and the meso-diastereomer are not extensively reported in the literature,

their expected spectroscopic characteristics can be inferred. The NMR and mass spectra of

enantiomers are identical. The primary distinguishing feature between enantiomers lies in their

interaction with plane-polarized light, which is measured by optical rotation and Circular

Dichroism (CD) spectroscopy. Diastereomers, such as the meso form, are expected to exhibit

distinct NMR spectra.

Table 1: Spectroscopic Data for (-)-Anaferine
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Spectroscopic Technique Solvent/Method Observed Data

¹H NMR CD₃OD

δ = 3.50−3.61 (m, 2 H),

3.32−3.40 (m, 2 H), 2.88−3.05

(m, 6 H), 1.82−1.95 (m, 6 H),

1.00−1.74 (m, 6 H)[1]

¹³C NMR CD₃OD

δ = 205.0, 52.3 (2 CH), 44.8

(2CH₂), 44.7 (2CH₂), 28.3

(2CH₂), 22.0 (2CH₂), 21.6

(2CH₂)[1]

Mass Spectrometry ESI

m/z 224.31 [C₁₃H₂₄N₂O]⁺

(calcd. for C₁₃H₂₄N₂O, 224.19)

[1][2]

Specific Rotation MeOH/H₂O = 1:1 [α] ২০D: -47.9 (c = 0.65)[1]

Comparative Notes on Diastereomers:

(+)-Anaferine (S,S-enantiomer): It is expected to have identical ¹H NMR, ¹³C NMR, and Mass

Spectrometry data as (-)-Anaferine. However, its specific rotation would be equal in

magnitude but opposite in sign (i.e., approximately +47.9). Its Circular Dichroism (CD)

spectrum would be a mirror image of the (-)-enantiomer's spectrum.

meso-Anaferine: As a diastereomer of the enantiomeric pair, its ¹H and ¹³C NMR spectra

would be different from that of (-)- and (+)-anaferine due to the different spatial arrangement

of the atoms. Being achiral, the meso compound would exhibit no optical rotation.

Challenges in Diastereomer Differentiation by NMR: The differentiation of diastereomers by

NMR can be challenging, as their spectra may be very similar. For instance, during the

synthesis of (-)-anaferine, two diastereomeric intermediates were found to have almost

completely superimposable ¹H-NMR spectra in CDCl₃.[1][3] However, using a different

solvent (deuterated benzene) allowed for satisfactory signal separation, enabling the

determination of the diastereomeric ratio.[1][3]
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The following sections detail the methodologies for the key spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer

operating at 400 MHz for ¹H and 100 MHz for ¹³C.[1]

Sample Preparation: Samples were dissolved in deuterated methanol (CD₃OD) or other

specified deuterated solvents.[1]

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.[1] Multiplicities are indicated as s (singlet),

d (doublet), t (triplet), m (multiplet), and bs (broad singlet).[1] Coupling constants (J) are

reported in Hertz (Hz).[1]

Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using a Q-Tof micro mass spectrometer.[1]

Ionization Method: Electrospray ionization (ESI) was employed, which is a soft ionization

technique suitable for analyzing alkaloids without significant fragmentation.[1]

Data Analysis: Data is reported as the mass-to-charge ratio (m/z) of the detected ions. For

(-)-Anaferine, the protonated molecule [M+H]⁺ was observed.[1]

Circular Dichroism (CD) Spectroscopy
Instrumentation: A MOS-500 Bio-Logic spectrophotometer or similar instrument can be used.

[4]

Sample Preparation: Protein or small molecule solutions are prepared in a suitable buffer

(e.g., phosphate buffer) and placed in a quartz cell with a defined path length (e.g., 1 cm).[4]

Measurement Parameters: Spectra are typically obtained in the far-UV (for secondary

structure) or near-UV (for tertiary structure and chiral small molecules) range.[4] Key

parameters include the wavelength range, slit width, step size, and acquisition time.[4]
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Principle of Differentiation: CD spectroscopy measures the differential absorption of left and

right circularly polarized light. Enantiomers will produce mirror-image CD spectra, while

diastereomers will have distinct, non-mirror-image spectra. Achiral molecules, like the meso-

form, are CD-inactive.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis

of chiral compounds like (-)-Anaferine and its diastereomers.
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Workflow for Spectroscopic Analysis of Anaferine Diastereomers
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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